molecular formula C22H43Cl5N6O2 B1448814 bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride CAS No. 2034156-59-5

bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

Cat. No. B1448814
CAS RN: 2034156-59-5
M. Wt: 600.9 g/mol
InChI Key: CDXPNELWJHGHTB-UHFFFAOYSA-N
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Description

Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is a chemical compound with the CAS Number: 2034156-59-5 . It has a molecular weight of 600.89 .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H . This code provides a specific textual representation of the compound’s molecular structure. For a detailed structural analysis, it’s recommended to use specialized software that can interpret InChI codes and generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is in the form of an oil . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives, including bis(pyrazolyl)methanes, are an important class of heterocyclic compounds present in several biologically and medicinally active compounds. They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Agrochemistry

Pyrazole derivatives are applied as fungicides, analgesics, pesticides, and insecticides . They play a significant role in the agrochemical industry due to their effectiveness against various pests and diseases.

Coordination Chemistry

Pyrazole derivatives are known for their ability to form stable complexes with most transition metals, involving different modes of coordination and different functionalities .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives are used as ligands due to their ability to donate electrons and form stable complexes with metal ions .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Physical Vapour Deposition

Compounds containing pyrazole groups are suitable for physical vapour deposition, which is an important requirement for the application of these materials .

Synthesis of Other Compounds

Bis(pyrazolyl)methanes can be synthesized through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, or one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .

Inhibitors Bearing the β-ketoenol Functionality

A new generation of highly promising inhibitors bearing the β-ketoenol functionality is emerging. These biomolecules are designed with a β-ketoenol group bounded to a pyrazolic moiety .

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXPNELWJHGHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43Cl5N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
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bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride

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